
4-(4-Isopropylpiperazin-1-yl)benzaldehyde
Overview
Description
4-(4-Isopropylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol It features a benzaldehyde group attached to a piperazine ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 4-isopropylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(4-Isopropylpiperazin-1-yl)benzoic acid.
Reduction: 4-(4-Isopropylpiperazin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Isopropylpiperazin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperazine ring may interact with receptors or ion channels, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)benzaldehyde
- 4-(4-Ethylpiperazin-1-yl)benzaldehyde
Uniqueness
4-(4-Isopropylpiperazin-1-yl)benzaldehyde is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Biological Activity
4-(4-Isopropylpiperazin-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzaldehyde moiety substituted with a piperazine ring, which is known for enhancing the pharmacological profile of compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to act as an inhibitor of certain enzymes and receptors, which may include:
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activity Overview
Research has indicated several biological activities associated with this compound, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties, particularly against specific cancer cell lines.
Data Summary
Antimicrobial Studies
A study evaluated the antimicrobial activity of various derivatives of this compound against seven bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae. This suggests a promising avenue for developing new antimicrobial agents based on this compound .
Anticancer Research
In another investigation, the compound was tested for its effects on human cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications. Further studies are required to elucidate the exact mechanisms involved in its anticancer activity .
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(2)15-7-9-16(10-8-15)14-5-3-13(11-17)4-6-14/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIVHMRWUCCJEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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